Flupimazine

Phenothiazine structural classification Side‑chain SAR Antipsychotic hybrid design

Researchers developing LC-MS/MS methods for phenothiazine analogs often lack a reference that combines a piperidine side-chain with a 2-trifluoromethyl group. Flupimazine fills this gap with its unique 4-(2-hydroxyethoxy)-piperidine architecture, providing a distinct mass spectrometric signature (monoisotopic mass 452.1745 Da) ideal for method calibration. Key benefits: (1) Serves as a retention-time marker and mass-spectral library entry to distinguish piperidine- from piperazine-based phenothiazines in biological matrices. (2) Offers a hybrid scaffold for probing how side-chain heteroatom arrangement affects dopamine D2, serotonin 5-HT2A, and histamine H1 receptor occupancy. (3) With an XLogP of 4.9 and 8 H-bond acceptors, it aids in calibrating in-silico ADME models for CNS drug candidates. Supplied with analytical documentation to ensure technical validity and lot-to-lot consistency for procurement confidence.

Molecular Formula C23H27F3N2O2S
Molecular Weight 452.5 g/mol
CAS No. 47682-41-7
Cat. No. B1614722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlupimazine
CAS47682-41-7
Molecular FormulaC23H27F3N2O2S
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1OCCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
InChIInChI=1S/C23H27F3N2O2S/c24-23(25,26)17-6-7-22-20(16-17)28(19-4-1-2-5-21(19)31-22)11-3-10-27-12-8-18(9-13-27)30-15-14-29/h1-2,4-7,16,18,29H,3,8-15H2
InChIKeyXHNPXDMSCKEWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flupimazine Structural Identity & Pharmacological Class


Flupimazine is a synthetic phenothiazine derivative (C23H27F3N2O2S, MW 452.5 g/mol) designated as an experimental small-molecule drug with an International Nonproprietary Name (INN) and FDA UNII code AZJ60Y1VSK [1][2]. It belongs to the typical antipsychotic (neuroleptic) class, characterised by a 2‑trifluoromethyl‑phenothiazine core linked via a propyl spacer to a 4‑(2‑hydroxyethoxy)‑piperidine moiety [1][3]. According to ChEMBL‑integrated resources, no primary pharmacological activity or clinical trial data have been reported for this compound, and it remains in the experimental (non‑approved) category [2][4].

Hybrid phenothiazine architecture: 2‑trifluoromethyl core with 4‑oxyethanol‑piperidine side chain
Absence of reported D₂ receptor affinity — supports clean‑slate receptor‑profiling studies
May support analytical method development as piperidine‑linked phenothiazine reference

Why Flupimazine Cannot Be Replaced


Phenothiazine antipsychotics are traditionally subdivided by their N‑10 side‑chain into aliphatic (e.g., chlorpromazine), piperidine (e.g., thioridazine), and piperazine (e.g., fluphenazine, trifluoperazine, perphenazine) sub‑classes, each with characteristic potency and side‑effect spectra [1]. Flupimazine defies simple substitution because it combines the 2‑trifluoromethyl substituent (shared with high‑potency piperazine derivatives such as fluphenazine and trifluoperazine) with a piperidine ring that carries a 4‑(2‑hydroxyethoxy) group, creating a hybrid architecture not present in any marketed phenothiazine [2][3]. This unique combination leads to distinct physicochemical properties—including a balanced lipophilicity (XLogP 4.9), an elevated hydrogen‑bond acceptor count (8), and an intermediate topological polar surface area—that are expected to translate into a different receptor‑occupancy profile, metabolic fate, and side‑effect liability when compared with conventional piperazine or piperidine analogs [2][3][4].

Hybrid side‑chain architecture not shared with any approved phenothiazine; receptor‑engagement profile may differ from piperazine or piperidine analogs.
Physicochemical property set (lipophilicity, H‑bond acceptors, TPSA) may shift ADME behavior and off‑target binding relative to marketed comparators.
Absence of reported D₂ receptor affinity prevents potency extrapolation; metabolic and tolerability endpoints may not mirror reference phenothiazines.

Flupimazine: Comparative Evidence vs. Phenothiazines


Unique Structural Hybrid: Trifluoromethyl Core + Hydroxyethoxy-Piperidine

Flupimazine possesses a 2‑trifluoromethyl‑10‑(3‑(4‑(2‑hydroxyethoxy)piperidin‑1‑yl)propyl)‑10H‑phenothiazine structure [1]. In contrast, fluphenazine and trifluoperazine carry a piperazine ring (fluphenazine: 4‑(2‑hydroxyethyl)piperazine; trifluoperazine: 4‑methylpiperazine), thioridazine bears a 2‑methylthio substituent on the phenothiazine core with an N‑methyl‑piperidine side‑chain, and chlorpromazine contains an aliphatic dimethylaminopropyl side‑chain [2][3][4]. This makes flupimazine the only phenothiazine that simultaneously holds a 2‑trifluoromethyl group and a piperidine ring substituted with a hydroxyethoxy moiety, creating a hybrid structural pharmacophore [1].

Structural Hybrid
Class-level
Unique 4‑oxyethanol‑piperidine substituent; not found in any other phenothiazine
Supports side‑chain SAR interpretation
Based on structural classification; pharmacological activity uncharacterized
Phenothiazine structural classification Side‑chain SAR Antipsychotic hybrid design

Intermediate Lipophilicity between Piperazine and Piperidine Phenothiazines

The computed XLogP3 for flupimazine is 4.9 [1]. By comparison, the high‑potency piperazine analog fluphenazine has an XLogP of 4.16, while the low‑potency piperidine analog thioridazine has the highest value at 5.94 [2][3]. Trifluoperazine (XLogP 4.87) and chlorpromazine (XLogP 4.92) fall close to flupimazine, but they lack the hydroxyethoxy‑piperidine motif [4][5]. This intermediate lipophilicity suggests that flupimazine may possess a balanced tissue‑distribution and CNS‑penetration profile distinct from both classical high‑ and low‑potency phenothiazines.

Lipophilicity (XLogP)
Reported
4.9
Intermediate lipophilicity suggests distinct CNS distribution profile
Fluphenazine 4.2; Thioridazine 5.9; Trifluoperazine 4.9 (PubChem/IUPHAR)
Lipophilicity XLogP Phenothiazine potency class

Elevated Hydrogen-Bond Acceptor Count vs. Piperazine Analogs

Flupimazine possesses 8 hydrogen‑bond acceptors (HBA) [1], substantially more than the closest trifluoromethylated comparators: fluphenazine (HBA = 4), trifluoperazine (HBA = 7), and perphenazine (HBA = 5) [2][3][4]. Thioridazine and chlorpromazine have only 2 HBA each [5][6]. The higher HBA count arises from the additional ether oxygen in the 4‑oxyethanol side‑chain and may enhance aqueous solubility while moderating passive membrane permeability, potentially altering oral absorption and first‑pass metabolism compared to piperazine‑based phenothiazines.

H-Bond Acceptors
Reported
8 HBA
Higher HBA count may enhance solubility and modify permeability
Fluphenazine 4; Trifluoperazine 7; Thioridazine 2 (IUPHAR CDK)
Hydrogen‑bond acceptor Drug‑likeness Permeability prediction

Drug-Likeness: Lipinski Compliance with a Higher Molecular Weight

Flupimazine (MW 452.5 Da) conforms to Lipinski’s rule of five (MW < 500, XLogP < 5, HBD = 1, HBA = 8 < 10) with zero violations [1]. Its molecular weight is higher than that of fluphenazine (437.17 Da), trifluoperazine (407.16 Da), perphenazine (403.15 Da), thioridazine (370.15 Da), and chlorpromazine (318.1 Da) [2][3][4][5][6]. The larger molecular size, combined with the additional hydrogen‑bond acceptors, places flupimazine at the upper boundary of oral drug‑like chemical space, which may affect dissolution rate and gastrointestinal permeability in a manner different from the smaller, more compact analogs.

Molecular Weight
Reported
452.5 Da
Upper‑bound MW for oral drug‑like space; may influence dissolution rate
Fluphenazine 437.2; Chlorpromazine 318.1; zero Lipinski violations
Lipinski rule of five Drug‑likeness Molecular weight

D2 Affinity Data Absence: Differentiation from Piperazine Phenothiazines

Flupimazine is predicted to act as a dopamine D2 receptor antagonist based on its phenothiazine scaffold [1]; however, no Ki, IC50, or Kd values have been reported in ChEMBL or the primary literature [2]. In contrast, the closest marketed analogs have well‑established D2 affinities: fluphenazine Ki ≈ 0.55 nM, trifluoperazine IC50 = 1.1 nM, perphenazine Ki ≈ 0.56 nM, thioridazine Ki ≈ 11 nM, and chlorpromazine Ki ≈ 0.66 nM [3][4]. This data void means that flupimazine’s intrinsic activity at D2—and consequently its antipsychotic potency and extrapyramidal symptom liability—cannot be inferred by simple extrapolation from any existing phenothiazine, making it a compound of interest for de‑novo pharmacological profiling.

D₂ Affinity
Data to verify
No Ki/IC₅₀ reported
Clean‑slate opportunity for receptor profiling; no potency inference possible
Comparators: fluphenazine Ki 0.55 nM, trifluoperazine IC₅₀ 1.1 nM
Dopamine D2 receptor Receptor occupancy Pharmacological gap

Topological Polar Surface Area Differentiation and CNS Partitioning

Flupimazine’s TPSA is estimated at approximately 57.8 Ų (calculated via fragment‑based method, not IUPHAR‑curated) [1]. This value is higher than the TPSA of the piperazine‑based comparators: fluphenazine and perphenazine both at 55.25 Ų, trifluoperazine at 35.02 Ų, and chlorpromazine at 31.78 Ų [2][3][4][5]. The increased polar surface area results from the additional ether oxygen in the side‑chain and, together with the elevated HBA count, suggests that flupimazine may exhibit reduced passive brain penetration relative to trifluoperazine and chlorpromazine, while maintaining higher brain exposure than compounds with TPSA > 80 Ų [1].

Polar Surface Area
Data to verify
≈ 57.8 Ų
Moderately elevated TPSA may reduce passive brain penetration vs. low‑TPSA analogs
Fluphenazine 55.3; Trifluoperazine 35.0; Chlorpromazine 31.8 (fragment‑based estimate)
Topological polar surface area CNS drug design Blood‑brain barrier

Flupimazine: Recommended Research & Industrial Applications


SAR Probe for Piperidine vs. Piperazine Side-Chain Hypothesis

Flupimazine’s unique 4‑(2‑hydroxyethoxy)‑piperidine side‑chain makes it an ideal comparator for head‑to‑head profiling against fluphenazine (piperazine‑ethanol) and thioridazine (N‑methyl‑piperidine) in receptor‑binding panels and functional assays [1][2]. Researchers investigating how the replacement of a piperazine nitrogen with a piperidine oxygen influences dopamine D2, serotonin 5‑HT2A, and histamine H1 receptor occupancy can use flupimazine to isolate the contribution of the side‑chain heteroatom arrangement to binding kinetics and selectivity [1].

Physicochemical Benchmarking of Hybrid Phenothiazines for CNS Drug Discovery

With its intermediate XLogP (4.9) and elevated hydrogen‑bond acceptor count (8), flupimazine can serve as a reference compound for calibrating in‑silico ADME models that predict blood‑brain barrier penetration, passive permeability, and aqueous solubility of phenothiazine‑derived candidates [3][4]. Pharmaceutical scientists can use flupimazine to define the upper‑bound molecular weight and polarity limits for oral CNS‑active phenothiazine analogs [4].

De Novo Receptorome Profiling of Uncharacterized Neuroleptic

Because flupimazine has no reported Ki, IC50, or clinical trial data, it represents a unique opportunity for academic screening centers and contract research organizations to perform broad‑panel receptor profiling (e.g., Psychoactive Drug Screening Program panels) [2][5]. The resulting affinity fingerprint would provide the first quantitative pharmacological description of a 2‑CF3‑phenothiazine with a 4‑oxyethanol‑piperidine side‑chain, potentially revealing novel target engagement patterns not seen with FDA‑approved phenothiazines [1].

Reference Standard for Piperidine-Linked Phenothiazine Analytical Methods

The unique mass spectrometric and chromatographic signature of flupimazine (monoisotopic mass 452.1745 Da, distinct fragmentation pathway due to the ether‑linked ethanol group) makes it a suitable reference standard for developing LC‑MS/MS methods aimed at distinguishing piperidine‑based phenothiazines from their piperazine‑based counterparts in biological matrices [1][6]. Forensic and clinical toxicology laboratories may use flupimazine as a retention‑time marker and mass‑spectral library entry for future phenothiazine analog screening.

Application
Selection Property
Validation Focus
SAR Probe: Piperidine vs. Piperazine Side‑Chain
Hybrid phenothiazine architecture
Comparative receptor‑binding profiling with reference analogs
CNS Physicochemical Benchmarking
Intermediate lipophilicity and elevated HBA count
In‑silico ADME model calibration for phenothiazine derivatives
De Novo Receptorome Profiling
Absence of reported pharmacological activity
Broad‑panel receptor screening to establish first affinity fingerprint
Analytical Reference Standard
Unique mass spectrometric signature
LC‑MS/MS method differentiation between piperidine‑ and piperazine‑linked phenothiazines
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